molecular formula C10H13ClFN3 B13247934 1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane

1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane

Cat. No.: B13247934
M. Wt: 229.68 g/mol
InChI Key: OLASVOQJQRJGBC-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a chlorofluoropyridine moiety attached to the diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane typically involves the reaction of 5-chloro-3-fluoropyridine with a suitable diazepane precursor under specific reaction conditions. One common method involves the use of a strong base, such as sodium hydride, to deprotonate the diazepane precursor, followed by nucleophilic substitution with 5-chloro-3-fluoropyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted diazepane derivatives.

Scientific Research Applications

1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine
  • 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
  • 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone

Uniqueness

1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane is unique due to its diazepane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13ClFN3

Molecular Weight

229.68 g/mol

IUPAC Name

1-(5-chloro-3-fluoropyridin-2-yl)-1,4-diazepane

InChI

InChI=1S/C10H13ClFN3/c11-8-6-9(12)10(14-7-8)15-4-1-2-13-3-5-15/h6-7,13H,1-5H2

InChI Key

OLASVOQJQRJGBC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=N2)Cl)F

Origin of Product

United States

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